N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
Description
The compound N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide features a benzothiazole core fused with a tetrahydrothieno-pyridine ring system. Key structural elements include:
- A 6-acetyl group on the tetrahydrothieno-pyridine moiety.
- A benzo[d]thiazole substituent at position 2.
- A 1,3-dioxoisoindolin-2-yl acetamide side chain.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S2/c1-14(31)29-11-10-17-20(12-29)36-24(22(17)23-27-18-8-4-5-9-19(18)35-23)28-21(32)13-30-25(33)15-6-2-3-7-16(15)26(30)34/h2-9H,10-13H2,1H3,(H,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBJMKPFQIKIPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activity against various pathogens and cancer cell lines.
Chemical Structure
The compound's molecular formula is , and it features a unique combination of thieno[2,3-c]pyridine and benzo[d]thiazole moieties. The presence of these functional groups is believed to contribute to its biological efficacy.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the thieno[2,3-c]pyridine framework followed by the introduction of the benzo[d]thiazole and isoindolin moieties. Recent advancements in synthetic methodologies have improved the yield and purity of similar benzothiazole derivatives through techniques such as microwave irradiation and one-pot multicomponent reactions .
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Inhibition (%) |
|---|---|---|
| 12a | 100 | 99 |
| 9a | 250 | 98 |
This data indicates a promising potential for the compound in treating resistant strains of tuberculosis.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the compound's effectiveness. Preliminary results suggest that related compounds exhibit moderate cytotoxic effects against a range of cancer types. For example, one study indicated a significant reduction in cell viability at concentrations around 50 µM across multiple cancer cell lines .
The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the interaction between the thieno[2,3-c]pyridine and benzo[d]thiazole moieties may disrupt cellular processes in pathogens and cancer cells.
Case Studies
- Anti-Tubercular Activity : A recent study highlighted the synthesis of various benzothiazole derivatives where one compound demonstrated an MIC of 100 µg/mL against M. tuberculosis, suggesting significant potential for further development into anti-tubercular agents .
- Cytotoxicity in Cancer Cells : In vitro studies on breast cancer cell lines revealed that some derivatives led to a decrease in cell proliferation by over 60% at higher concentrations (50 µM), indicating their potential as chemotherapeutic agents .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps that create its unique structural features. The presence of functional groups such as the amide and acetyl moieties enhances its reactivity and potential biological activity. The compound's molecular structure can be represented as follows:
This structure includes various functional groups that contribute to its chemical properties and biological interactions.
Anticancer Potential
Research indicates that compounds with similar structural motifs have been evaluated for their anticancer properties. For example, derivatives of benzothiazole have shown significant activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
Antimicrobial Activity
Compounds related to N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide have also been studied for their antimicrobial properties. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungal species .
Enzyme Inhibition
The compound has potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies on related structures have demonstrated their ability to inhibit α-glucosidase and acetylcholinesterase, which are important targets in the treatment of diabetes and Alzheimer's disease respectively .
Case Study 1: Anticancer Activity
A study published in 2023 explored the anticancer effects of benzothiazole derivatives structurally similar to this compound. The results indicated that these compounds inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of benzothiazole derivatives were synthesized and tested against various pathogens. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .
Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Structural Similarities and Variations
The compound belongs to a broader class of benzothiazole-acetamide hybrids. Key analogs and their distinguishing features include:
Pharmacokinetic and Physicochemical Properties
Research Findings and Structure-Activity Relationships (SAR)
Role of Substituents on the Tetrahydrothieno-Pyridine Ring
Impact of the Acetamide Side Chain
- 1,3-Dioxoisoindolinyl Group: Introduces rigidity and polarity, improving solubility and target specificity compared to thiadiazole (6d) or thiazolidinone (7i) moieties. This group may also reduce off-target toxicity .
In Silico Predictions and Experimental Validation
- Molecular docking studies for analogs (e.g., 6d) suggest that the thiadiazole moiety occupies the VEGFR-2 kinase’s hydrophobic pocket, while the dioxoisoindolinyl group in the target compound may form hydrogen bonds with catalytic residues .
- Compound 3’s in vivo efficacy in brain tissues highlights the importance of substituents (e.g., isopropyl) for CNS penetration, a property yet to be confirmed for the target compound .
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?
The synthesis involves multi-step reactions, typically starting with benzo[d]thiazole and tetrahydrothieno[2,3-c]pyridine precursors. Key steps include:
- Condensation : Reacting benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled temperatures (e.g., 60–80°C) to form the core structure .
- Acylation : Introducing the acetamide group via reaction with isoindoline derivatives in solvents like DMF or ethanol .
- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by column chromatography or recrystallization to isolate the pure product .
Purity Validation : Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structural integrity, while high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons from benzothiazole at δ 7.2–8.5 ppm) and carbon backbone .
- IR Spectroscopy : Detects functional groups like amide C=O stretches (~1650 cm⁻¹) and thieno ring vibrations (~1450 cm⁻¹) .
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., molecular ion peak at m/z 500–550) .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) minimize trial-and-error by varying parameters like temperature, solvent polarity, and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) and enhances selectivity by uniform heating .
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., tetrahydrothieno rings) using nitrogen or argon .
Advanced: What computational strategies predict the compound’s reactivity and interaction with biological targets?
- Quantum Chemical Calculations : Density functional theory (DFT) models reaction pathways and transition states to predict regioselectivity .
- Molecular Docking : Simulates binding affinities with enzymes (e.g., kinase inhibitors) by analyzing hydrogen bonding and steric complementarity .
- Machine Learning : Trains models on similar benzothiazole derivatives to forecast biological activity (e.g., IC₅₀ values) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, ensuring consistent assay conditions (e.g., cell lines, incubation times) .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
- Structural Analog Comparison : Cross-reference activity data with structurally similar compounds (e.g., isoindolinone derivatives) to identify trends .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature conditions?
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then quantify degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Measures thermal stability by tracking mass loss at elevated temperatures (e.g., 25–300°C) .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes using spectroscopic and chromatographic methods .
Advanced: How can enzyme inhibition mechanisms be elucidated for this compound?
- Kinetic Assays : Measure initial reaction rates (e.g., using fluorogenic substrates) to determine inhibition type (competitive/non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .
- X-ray Crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify critical binding interactions .
Basic: What solvents and reaction media are optimal for its synthesis and handling?
- Polar Aprotic Solvents : DMF or DMSO enhance solubility of aromatic intermediates .
- Low-Boiling Solvents : Ethanol or dichloromethane facilitate easy removal during purification .
- Storage : Store in anhydrous conditions at –20°C to prevent hydrolysis of the acetamide group .
Advanced: How can synthetic routes be adapted to produce structurally diverse analogs?
- Functional Group Interconversion : Replace the acetyl group with sulfonamide or carbamate moieties via nucleophilic substitution .
- Heterocycle Substitution : Introduce pyridine or triazine rings in place of benzothiazole to modulate electronic properties .
- Click Chemistry : Use Cu-catalyzed azide-alkyne cycloaddition to append bioorthogonal tags for imaging studies .
Advanced: What strategies validate contradictory spectral data (e.g., NMR shifts) across studies?
- Cross-Validation : Compare data with structurally authenticated compounds (e.g., PubChem entries) .
- Deuterated Solvent Controls : Ensure solvent peaks (e.g., DMSO-d₆ at δ 2.50 ppm) do not overlap with analyte signals .
- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
